molecular formula C11H7N3O3 B12620872 3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo-

3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo-

Cat. No.: B12620872
M. Wt: 229.19 g/mol
InChI Key: OVZWQXWVLXDHRI-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- is a heterocyclic compound with the molecular formula C11H7N3O3 and a molecular weight of 229.19 g/mol This compound is characterized by its quinoline core structure, which is a fused ring system containing a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base can lead to the formation of the quinoline ring system. Subsequent nitration and methylation steps introduce the nitro and methyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

5-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H7N3O3/c1-6-9(14(16)17)3-2-8-10(6)11(15)7(4-12)5-13-8/h2-3,5H,1H3,(H,13,15)

InChI Key

OVZWQXWVLXDHRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C(=CN2)C#N)[N+](=O)[O-]

Origin of Product

United States

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